molecular formula C19H18N4O2 B2609481 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171539-97-1

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2609481
CAS No.: 1171539-97-1
M. Wt: 334.379
InChI Key: CVYMVVPLLLLTMH-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a 2-methylbenzyl group and a 1,2,4-oxadiazole ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via alkylation reactions using 2-methylbenzyl halides in the presence of a base.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinone core and the oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine
  • **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidine
  • **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-2-one

Uniqueness

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidinone core, the 1,2,4-oxadiazole ring, and the pyridine moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)19-21-18(22-25-19)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYMVVPLLLLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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